tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Attachment of the piperidine ring: The benzimidazole intermediate is then reacted with a piperidine derivative under appropriate conditions.
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate
- tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Uniqueness: The unique combination of the benzimidazole moiety, piperidine ring, and tert-butyl ester group in tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate provides it with distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-oxo-3H-benzimidazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-8-13(9-11-20)12-21-15-7-5-4-6-14(15)19-16(21)22/h4-7,13H,8-12H2,1-3H3,(H,19,22) |
InChI Key |
DOHFMHDCAVSAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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